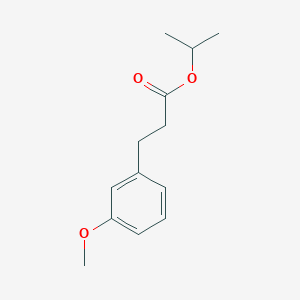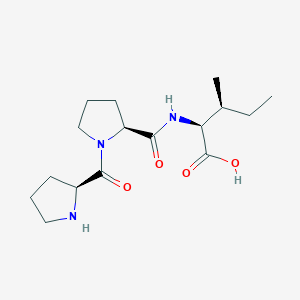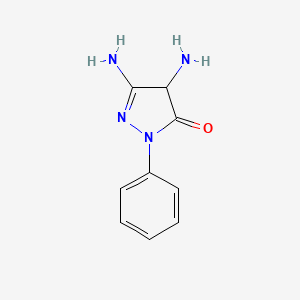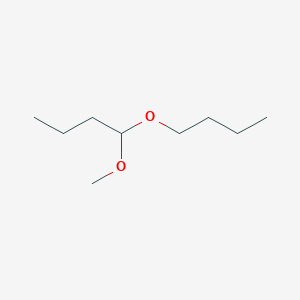
1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tert-butyl group and two methoxy groups attached to a benzene ring, along with a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
- The benzene ring, substituted with tert-butyl and methoxy groups, reacts with propanoyl chloride.
- Aluminum chloride acts as a catalyst, facilitating the formation of the acylium ion.
- The acylium ion then attacks the benzene ring, resulting in the formation of the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-tert-Butyl-2,5-dimethoxyphenyl)ethanone: Similar structure but with an ethanone moiety.
1-(4-tert-Butyl-2,5-dimethoxyphenyl)butan-1-one: Similar structure but with a butanone moiety.
Uniqueness: 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one is unique due to its specific combination of tert-butyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
120350-19-8 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
1-(4-tert-butyl-2,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H22O3/c1-7-12(16)10-8-14(18-6)11(15(2,3)4)9-13(10)17-5/h8-9H,7H2,1-6H3 |
Clé InChI |
XYBILFYOACLILF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1OC)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)




![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)




